molecular formula C12H18F2N4O3S B4705108 [1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL][4-(ETHYLSULFONYL)PIPERAZINO]METHANONE

[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL][4-(ETHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4705108
M. Wt: 336.36 g/mol
InChI Key: DOXCRDZOJAEWHH-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(ethylsulfonyl)piperazino]methanone is a complex organic compound characterized by the presence of a difluoromethyl group, a pyrazole ring, and an ethylsulfonyl-substituted piperazine moiety

Properties

IUPAC Name

[1-(difluoromethyl)-5-methylpyrazol-3-yl]-(4-ethylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2N4O3S/c1-3-22(20,21)17-6-4-16(5-7-17)11(19)10-8-9(2)18(15-10)12(13)14/h8,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXCRDZOJAEWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=NN(C(=C2)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(ethylsulfonyl)piperazino]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, introduction of the difluoromethyl group, and subsequent attachment of the ethylsulfonyl-substituted piperazine. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(ethylsulfonyl)piperazino]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include difluoromethyl ketones, pyrazoline derivatives, and various substituted piperazines .

Scientific Research Applications

Chemistry

In chemistry, [1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(ethylsulfonyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it can interact with specific enzymes and receptors, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(ethylsulfonyl)piperazino]methanone lies in its combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL][4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL][4-(ETHYLSULFONYL)PIPERAZINO]METHANONE

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